molecular formula C6H10O4 B12538188 5,6-Dihydroxyhexane-2,3-dione CAS No. 142937-57-3

5,6-Dihydroxyhexane-2,3-dione

Cat. No.: B12538188
CAS No.: 142937-57-3
M. Wt: 146.14 g/mol
InChI Key: WLPHOQAEOJPJID-UHFFFAOYSA-N
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Description

5,6-Dihydroxyhexane-2,3-dione is an organic compound with the molecular formula C6H10O4 It is a dione with hydroxyl groups at the 5th and 6th positions of the hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroxyhexane-2,3-dione can be achieved through several methods. One common approach involves the reduction coupling of a precursor compound in the presence of water or an alcohol/water mixture . The reaction conditions typically require a controlled environment to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic processes. For instance, the use of gold and gold palladium supported on graphite and titania as catalysts has been reported for the ring opening of related compounds like 2,5-dimethylfuran . These methods allow for high selectivity and yield under mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxyhexane-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce diols or alcohols.

Scientific Research Applications

5,6-Dihydroxyhexane-2,3-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme activity and metabolic pathways.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dihydroxyhexane-2,3-dione involves its interaction with various molecular targets. The hydroxyl groups and the dione structure allow it to participate in hydrogen bonding and other interactions with enzymes and proteins. These interactions can influence biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxyhexane-2,5-dione: Another dione with hydroxyl groups at different positions.

    1,6-Hexanediol: A diol with hydroxyl groups at the terminal positions of the hexane chain.

Uniqueness

5,6-Dihydroxyhexane-2,3-dione is unique due to the specific positioning of its hydroxyl groups and dione structure, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

5,6-dihydroxyhexane-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-4(8)6(10)2-5(9)3-7/h5,7,9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPHOQAEOJPJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)CC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80770936
Record name 5,6-Dihydroxyhexane-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80770936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142937-57-3
Record name 5,6-Dihydroxyhexane-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80770936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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